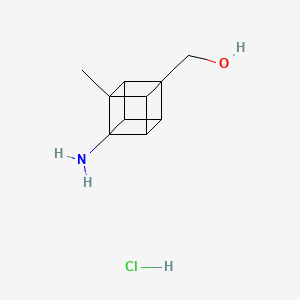
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate
Overview
Description
Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate is a coordination compound known for its significant role in electrochemiluminescence (ECL) applications. This compound is a ruthenium complex with three 2,2’-bipyridine ligands and a tetrafluoroborate counterion. It is widely used as a luminophore in various analytical and diagnostic applications due to its excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc. The reaction is carried out in an aqueous solution, followed by the addition of tetrafluoroboric acid to precipitate the desired product .
Industrial Production Methods: In industrial settings, the synthesis process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, which are often involved in ECL processes.
Substitution: Ligand substitution reactions can occur, where the 2,2’-bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents under reflux conditions.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a standard luminophore in ECL studies and as a catalyst in photochemical reactions.
Biology: Employed in bio-imaging and as a probe in DNA and protein assays.
Medicine: Utilized in diagnostic assays and as a component in biosensors for detecting various biomolecules.
Industry: Applied in the development of light-emitting devices and sensors
Mechanism of Action
The mechanism of action of Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate in ECL involves the generation of an excited state luminophore through electrochemical reactions. The compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light upon relaxation. This process is highly efficient and provides excellent spatial and temporal control of light emission .
Comparison with Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)
Comparison: Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which provides distinct solubility and stability properties compared to other similar compounds. The tetrafluoroborate ion enhances the compound’s performance in ECL applications by improving its electrochemical stability and reducing background noise .
Properties
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUNVSVEJLECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24B2F8N6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8206840.png)

![5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate](/img/structure/B8206857.png)

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8206867.png)

![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B8206878.png)
![2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine](/img/structure/B8206886.png)

![(1R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8206896.png)
![(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole](/img/structure/B8206904.png)

